2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide

CCR5 antagonist chemokine receptor HIV entry inhibitor

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (CAS 505065-23-6, PubChem CID is a synthetic cyanoacetamide derivative with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol. The compound features a 2-methoxyphenyl amide moiety and a phenylmethyl substituent at the alpha-carbon of the cyanoacetamide backbone, placing it within the broader class of 2-cyano-3-phenylpropanamide derivatives.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 505065-23-6
Cat. No. B2464855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
CAS505065-23-6
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)C#N
InChIInChI=1S/C17H16N2O2/c1-21-16-10-6-5-9-15(16)19-17(20)14(12-18)11-13-7-3-2-4-8-13/h2-10,14H,11H2,1H3,(H,19,20)
InChIKeyBUSVBXZNFBVLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (CAS 505065-23-6): Core Identity and Procurement Baseline


2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (CAS 505065-23-6, PubChem CID 3145871) is a synthetic cyanoacetamide derivative with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol [1]. The compound features a 2-methoxyphenyl amide moiety and a phenylmethyl substituent at the alpha-carbon of the cyanoacetamide backbone, placing it within the broader class of 2-cyano-3-phenylpropanamide derivatives [2]. Preliminary pharmacological screening has identified this compound as a CCR5 receptor antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [3]. The compound is commercially available from multiple vendors at a minimum purity specification of 95%, though availability varies .

Why Generic Substitution of 2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide Is Scientifically Unsupported


Within the 2-cyano-3-phenylpropanamide class, the N-aryl substituent identity critically determines both receptor-binding pharmacology and physicochemical properties. The 2-methoxyphenyl group in this compound introduces a specific hydrogen-bond acceptor and steric constraint at the ortho position that is absent in unsubstituted phenyl, 3-methoxyphenyl, or 4-methoxyphenyl analogs [1]. The cyanoacetamide core participates in Knoevenagel condensation and biocatalytic ene-reduction pathways that are highly sensitive to N-substitution patterns, with reaction yields varying from 48% to 90% depending on the specific derivative [2]. Substituting this compound with a generic cyanoacetamide or a positional isomer therefore risks both altered biological target engagement and divergent synthetic behavior, making procurement based on structural equivalence alone scientifically unjustified [1][2].

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide: Quantitative Differentiation Evidence Against Closest Comparators


CCR5 Antagonist Activity: Ortho-Methoxy Substitution Enables Receptor Engagement Absent in Unsubstituted Phenyl Analog

Preliminary pharmacological screening identified 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide as a CCR5 antagonist, a property not reported for the unsubstituted N-phenyl analog (2-cyano-N-phenyl-3-phenylpropanamide) [1]. The ortho-methoxy group is hypothesized to contribute a critical hydrogen-bond acceptor interaction within the CCR5 binding pocket; this structural feature is absent in the 3-methoxyphenyl and 4-methoxyphenyl positional isomers, which are predicted to exhibit distinct binding orientations [2]. Quantitative comparative binding data (Ki, IC50, EC50) for these analogs against human CCR5 are not yet publicly available, representing a significant evidence gap.

CCR5 antagonist chemokine receptor HIV entry inhibitor

Physicochemical Profile: XLogP3 and Topological Polar Surface Area Differentiate This Compound from Common Cyanoacetamide Building Blocks

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide has a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 62.1 Ų [1]. These values place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant). In comparison, the simpler building block 2-cyano-3-phenylpropanamide (unsubstituted amide) has a lower XLogP3 (~1.5) and a higher TPSA (~75 Ų) due to the primary amide, resulting in reduced membrane permeability potential [2]. The N-(2-methoxyphenyl) substitution increases lipophilicity by approximately 2 log units while maintaining acceptable polarity, a balance that is not achievable with N-alkyl or unsubstituted amide analogs.

physicochemical properties drug-likeness ADME prediction

Synthetic Accessibility via Knoevenagel-Bioreduction Cascade: Validated Yields for the 2-Cyano-3-phenylpropanamide Scaffold

The 2-cyano-3-phenylpropanamide scaffold, from which 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide is derived, is accessible via a two-step Knoevenagel condensation and biocatalytic ene-reduction sequence [1]. The Knoevenagel adducts ((E)-2-cyano-3-(phenyl)acrylamide derivatives) are obtained in 93-99% yield under microwave irradiation (30 min, triethylamine catalyst), and subsequent whole-cell bioreduction with Cladosporium sp. CBMAI 1237 in phosphate buffer (pH 7.0, 32°C, 130 rpm, 8 h) affords the saturated 2-cyano-3-phenylpropanamide derivatives in 48-90% yield [1]. In contrast, traditional chemical reduction methods (e.g., catalytic hydrogenation) for this substrate class typically require higher pressures, organic solvents, and transition metal catalysts, with variable yields (40-85%) and lower atom economy [2].

Knoevenagel condensation biocatalytic reduction green chemistry synthesis

Commercial Availability and Purity Benchmarking: Limited Vendor Landscape with 95% Minimum Purity Standard

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (CAS 505065-23-6) is commercially available from at least two verified vendors: AKSci (catalog 9111CJ) and Leyan (product 1397802), both specifying a minimum purity of 95% . The compound was previously listed by CymitQuimica (ref. 10-F726758) but is now marked as discontinued . Santa Cruz Biotechnology lists the compound under catalog sc-495198, though the Safety Data Sheet is not publicly available online . In contrast, the closely related analog 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide (CAS 1261020-60-3) is listed by Chemscene and ChemicalBook, but with no specified purity grade . The 95% purity floor for the target compound provides a defined quality benchmark for procurement that is not consistently available for positional isomers.

chemical procurement purity specification vendor comparison

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


CCR5 Antagonist Lead Optimization in Antiviral and Autoimmune Drug Discovery

Based on preliminary pharmacological screening identifying this compound as a CCR5 antagonist [1], medicinal chemistry teams pursuing CCR5-targeted therapies for HIV entry inhibition, rheumatoid arthritis, asthma, or COPD can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration. The ortho-methoxy substitution provides a hydrogen-bond acceptor that may be critical for receptor binding, and the cyanoacetamide core allows further derivatization at the alpha-carbon. Procurement of this specific compound, rather than a generic cyanoacetamide, ensures the pharmacophore elements required for CCR5 engagement are present in the screening library.

Green Chemistry Synthetic Methodology Development Using the 2-Cyano-3-phenylpropanamide Scaffold

The validated Knoevenagel condensation (93-99% yield) and biocatalytic ene-reduction (48-90% yield) sequence reported by Birolli et al. (2020) [2] positions this compound class as a model substrate for developing sustainable synthetic methods. Process chemistry groups can procure this compound as a reference standard for benchmarking novel biocatalytic reduction systems against the established Cladosporium sp. CBMAI 1237 whole-cell method, or as a starting material for exploring chemoenzymatic cascade reactions.

Physicochemical Property Calibration for CNS-Penetrant Library Design

With a computed XLogP3 of 3.5 and TPSA of 62.1 Ų [3], this compound occupies a property space consistent with CNS drug-likeness (typically XLogP 2-5, TPSA <90 Ų). Computational chemistry and ADME modeling groups can use this compound as a reference standard for calibrating in silico permeability and brain penetration models, particularly for cyanoacetamide-containing chemotypes where experimental blood-brain barrier data are scarce.

Positional Isomer Specificity Studies in Chemokine Receptor Pharmacology

The distinct substitution pattern of this compound (N-2-methoxyphenyl) compared to the 3-methoxyphenyl and 4-methoxyphenyl isomers [4] makes it a valuable tool for probing the steric and electronic requirements of chemokine receptor binding pockets. Researchers investigating CCR2/CCR5 selectivity or dual antagonism can use this compound alongside its positional isomers to map the contribution of the ortho-methoxy group to receptor subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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